molecular formula C13H19ClN2 B6222919 5-(1H-indol-3-yl)pentan-1-amine hydrochloride CAS No. 2758002-22-9

5-(1H-indol-3-yl)pentan-1-amine hydrochloride

Cat. No. B6222919
CAS RN: 2758002-22-9
M. Wt: 238.8
InChI Key:
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Description

5-(1H-indol-3-yl)pentan-1-amine hydrochloride, also known as 5-IPAH, is an indole-based compound with potential applications in a variety of scientific fields, including drug synthesis, medical research, and laboratory experiments. This compound is a derivative of indole, an aromatic heterocyclic organic compound found in many natural products, and is composed of a five-membered ring structure with a nitrogen atom at the center. 5-IPAH has been studied for its pharmacological properties, as well as its ability to act as a precursor for various pharmaceutical compounds.

Scientific Research Applications

5-(1H-indol-3-yl)pentan-1-amine hydrochloride has been studied for its potential applications in drug synthesis and medical research. This compound has been found to be a useful precursor for the synthesis of several pharmaceutical compounds, including indole-3-carboxamide derivatives, which are potential anti-cancer agents. Additionally, 5-(1H-indol-3-yl)pentan-1-amine hydrochloride has been studied for its ability to act as a pharmacophore, a molecular scaffold used to identify novel drug-like molecules. Furthermore, this compound has been studied for its potential applications in medical imaging, as it can be used to label molecules for positron emission tomography (PET) imaging.

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-yl)pentan-1-amine hydrochloride is not yet fully understood. However, it is known that this compound can act as a ligand for various proteins and receptors in the body, including the serotonin receptor 5-HT2A. Additionally, 5-(1H-indol-3-yl)pentan-1-amine hydrochloride has been found to interact with various enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1H-indol-3-yl)pentan-1-amine hydrochloride are not yet fully understood. However, this compound has been found to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, and sleep. Additionally, 5-(1H-indol-3-yl)pentan-1-amine hydrochloride has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1H-indol-3-yl)pentan-1-amine hydrochloride in laboratory experiments include its mild reaction conditions and its potential applications in drug synthesis and medical research. Additionally, this compound can be used as a pharmacophore to identify novel drug-like molecules. However, there are some limitations to using 5-(1H-indol-3-yl)pentan-1-amine hydrochloride in laboratory experiments, including its potential toxicity and the fact that its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for 5-(1H-indol-3-yl)pentan-1-amine hydrochloride include further research into its mechanism of action and its potential applications in drug synthesis and medical research. Additionally, this compound could be used to study its effects on various biochemical and physiological processes in the body, as well as its ability to act as a pharmacophore for the identification of novel drug-like molecules. Furthermore, 5-(1H-indol-3-yl)pentan-1-amine hydrochloride could be studied for its potential applications in medical imaging, such as PET imaging. Finally, further research could be done to assess the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 5-(1H-indol-3-yl)pentan-1-amine hydrochloride is a two-step process. First, indole is reacted with pentan-1-ol in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. In the second step, the product is then reacted with hydrochloric acid to form 5-(1H-indol-3-yl)pentan-1-amine hydrochloride hydrochloride. The reaction conditions for the synthesis of 5-(1H-indol-3-yl)pentan-1-amine hydrochloride are relatively mild, making it an attractive option for laboratory experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1H-indol-3-yl)pentan-1-amine hydrochloride involves the reaction of 1H-indole-3-carboxaldehyde with 5-bromopentan-1-amine, followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "1H-indole-3-carboxaldehyde", "5-bromopentan-1-amine", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 1H-indole-3-carboxaldehyde is reacted with 5-bromopentan-1-amine in the presence of a base such as sodium hydroxide to form 5-(1H-indol-3-yl)pentan-1-imine.", "Step 2: The imine is reduced using sodium borohydride in methanol to form 5-(1H-indol-3-yl)pentan-1-amine.", "Step 3: The amine is then reacted with hydrochloric acid in diethyl ether to form the hydrochloride salt of 5-(1H-indol-3-yl)pentan-1-amine." ] }

CAS RN

2758002-22-9

Product Name

5-(1H-indol-3-yl)pentan-1-amine hydrochloride

Molecular Formula

C13H19ClN2

Molecular Weight

238.8

Purity

0

Origin of Product

United States

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